2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine
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Overview
Description
2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine is a complex organic compound that features a combination of imidazole, piperidine, and naphthyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the sulfonyl group. The piperidine ring is then synthesized and attached to the imidazole moiety. Finally, the naphthyridine ring is introduced to complete the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups like halides or alkyl groups.
Scientific Research Applications
2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study protein interactions or enzyme activity.
Industry: The compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, while the sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity. The piperidine and naphthyridine rings contribute to the overall stability and binding affinity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-{1-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-1,8-naphthyridine: This compound is unique due to its specific combination of functional groups and rings.
1,2-dimethyl-1H-imidazole: A simpler imidazole derivative with fewer functional groups.
Piperidine: A basic nitrogen-containing ring that is a common building block in organic synthesis.
1,8-naphthyridine: A bicyclic compound that serves as a core structure in various pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and rings, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C18H21N5O2S |
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Molecular Weight |
371.5 g/mol |
IUPAC Name |
2-[1-(1,2-dimethylimidazol-4-yl)sulfonylpiperidin-4-yl]-1,8-naphthyridine |
InChI |
InChI=1S/C18H21N5O2S/c1-13-20-17(12-22(13)2)26(24,25)23-10-7-14(8-11-23)16-6-5-15-4-3-9-19-18(15)21-16/h3-6,9,12,14H,7-8,10-11H2,1-2H3 |
InChI Key |
PKIWNFHIUUEUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC(CC2)C3=NC4=C(C=CC=N4)C=C3 |
Origin of Product |
United States |
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